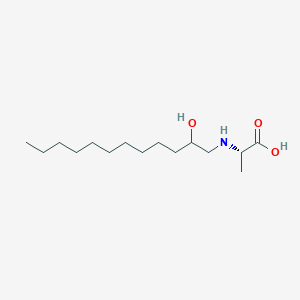

n-(2-Hydroxydodecyl)-l-alanine

Description

Properties

CAS No. |

51776-86-4 |

|---|---|

Molecular Formula |

C15H31NO3 |

Molecular Weight |

273.41 g/mol |

IUPAC Name |

(2S)-2-(2-hydroxydodecylamino)propanoic acid |

InChI |

InChI=1S/C15H31NO3/c1-3-4-5-6-7-8-9-10-11-14(17)12-16-13(2)15(18)19/h13-14,16-17H,3-12H2,1-2H3,(H,18,19)/t13-,14?/m0/s1 |

InChI Key |

LUDGMSQPKLAIBV-LSLKUGRBSA-N |

Isomeric SMILES |

CCCCCCCCCCC(CN[C@@H](C)C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCC(CNC(C)C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Different Amino Acid Head Groups

A series of N-(2-hydroxydodecyl)-α-amino acid amphiphiles was synthesized with varying head groups (e.g., glycine, valine, leucine) to investigate their self-assembly and physicochemical properties (Table 1) .

Table 1: Comparison of N-(2-hydroxydodecyl)-α-amino acid derivatives

Key Findings :

- The L-alanine derivative exhibits intermediate CAC values compared to glycine (higher CAC) and valine (lower CAC), reflecting a balance between hydrophobicity and head-group polarity .

- Branched side chains (e.g., valine, leucine) enhance membrane rigidity, while polar residues (e.g., serine, aspartic acid) improve water compatibility .

Analogs with Different Alkyl Chains or Substituents

(a) N-(2-Carboxyethyl)-N-dodecyl-β-alanine (CAS 17066-08-9)

- Structure : Features a β-alanine backbone with a carboxyethyl and dodecyl group.

- Properties: Forms stable micelles in nonpolar solvents due to the carboxylic acid moiety; lower CAC (0.08 mM) than N-(2-hydroxydodecyl)-L-alanine .

- Applications : Used in detergent formulations and emulsifiers .

(b) N-Boc-3-(2-thienyl)-L-alanine (CAS 56675-37-7)

- Structure : Incorporates a thienyl aromatic group and Boc protection.

Stereoisomeric Comparisons: L- vs. D-Alanine Derivatives

- L-Alanine : Forms chiral bilayers with enantioselective binding to biomolecules (e.g., proteins, DNA) .

- D-Alanine : Demonstrates reduced hydrogen bonding efficiency and disordered self-assembly, leading to lower thermal stability (ΔT_m = −15°C vs. L-form) .

Physicochemical Properties and Stability

Table 2: Stability and purity data for selected compounds

Functional and Application Differences

- This compound : Preferred for biomedical applications (e.g., controlled drug release) due to pH-responsive bilayers .

Q & A

Q. What in vitro models best predict in vivo behavior of micellar drug carriers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.